molecular formula C35H30FN5O5S B2480027 N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689760-18-7

N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

Cat. No.: B2480027
CAS No.: 689760-18-7
M. Wt: 651.71
InChI Key: QUMXRCOXFKKKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C35H30FN5O5S and its molecular weight is 651.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide, a compound structurally related to the one , has demonstrated effective antimicrobial activity. This includes notable inhibition against bacteria like Staphylococcus aureus and Enterococcus faecalis. The study suggests a potential mechanism of action through molecular docking into bacterial enzymes like dihydrofolate reductase, indicating its utility in combating bacterial infections (Antypenko et al., 2017).

Anticancer Properties

Another related compound, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, has been synthesized and shown to exhibit anticancer activity, particularly against lung and CNS cancer cell lines. This highlights the potential of these compounds in oncological research and treatment (Berest et al., 2011).

Positive Inotropic Activity

Derivatives of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide, similar in structure, were synthesized and evaluated for their positive inotropic activity. These compounds showed significant effects on isolated rabbit heart preparations, indicating their potential application in cardiovascular research (Zhang et al., 2008).

H1-Antihistaminic Agents

A series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, closely related in structure, have been shown to act as H1-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as new class H1-antihistamines (Alagarsamy et al., 2007).

Antimicrobial Evaluation of Quinazolinones and Thiazolidinone

Fluorine-containing quinazolinones, similar in structure, have been synthesized and shown potent antimicrobial potency against a range of bacteria and fungi. This further emphasizes the broad-spectrum antimicrobial applications of quinazolinone derivatives (Desai et al., 2013).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FN5O5S/c36-25-10-12-26(13-11-25)37-32(42)21-47-35-38-29-19-31-30(45-22-46-31)18-28(29)34(44)41(35)20-23-6-8-24(9-7-23)33(43)40-16-14-39(15-17-40)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXRCOXFKKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NC7=CC=C(C=C7)F)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.